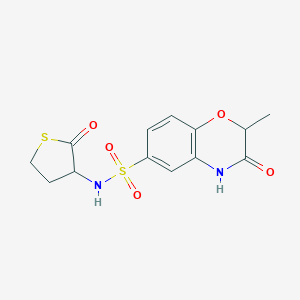

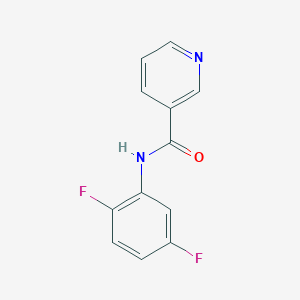

N-(2,5-difluorophenyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,5-difluorophenyl)nicotinamide (DFPYL) is a small molecule that has gained attention as a potential diagnostic tool for prostate cancer. It is a radiolabeled compound that binds to prostate-specific membrane antigen (PSMA), a protein that is highly expressed in prostate cancer cells. In

Wirkmechanismus

N-(2,5-difluorophenyl)nicotinamide binds to PSMA, a transmembrane protein that is overexpressed in prostate cancer cells. PSMA is involved in the uptake and metabolism of folate, and its expression is upregulated in prostate cancer cells to support their growth and survival. N-(2,5-difluorophenyl)nicotinamide binds to the extracellular domain of PSMA and is internalized by the cancer cells, allowing for imaging of PSMA expression levels.

Biochemical and Physiological Effects:

N-(2,5-difluorophenyl)nicotinamide is rapidly cleared from the bloodstream and excreted from the body, minimizing the risk of radiation exposure. It has shown low toxicity in preclinical studies and is well-tolerated in clinical trials. N-(2,5-difluorophenyl)nicotinamide PET/CT imaging has the potential to improve patient outcomes by providing more accurate diagnosis and staging of prostate cancer, as well as guiding treatment decisions.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,5-difluorophenyl)nicotinamide has several advantages as a radiotracer for prostate cancer imaging. It has high sensitivity and specificity for detecting PSMA expression in prostate cancer cells, even in patients with low PSA levels. N-(2,5-difluorophenyl)nicotinamide PET/CT imaging is non-invasive and provides whole-body imaging, allowing for detection of metastatic lesions. However, there are also limitations to the use of N-(2,5-difluorophenyl)nicotinamide in lab experiments. It requires specialized equipment and expertise for synthesis and imaging, which may limit its availability and use in clinical practice. Additionally, it is a relatively new radiotracer and more research is needed to fully validate its diagnostic utility.

Zukünftige Richtungen

There are several future directions for research on N-(2,5-difluorophenyl)nicotinamide. One area of study is the development of new PSMA-targeted radiotracers with improved imaging properties and sensitivity. Another area of research is the use of N-(2,5-difluorophenyl)nicotinamide PET/CT imaging for monitoring treatment response and disease progression in prostate cancer patients. Additionally, there is potential for the use of N-(2,5-difluorophenyl)nicotinamide in other cancer types that express PSMA, such as renal cell carcinoma and glioblastoma. Further research is needed to fully understand the clinical utility of N-(2,5-difluorophenyl)nicotinamide and its potential impact on patient outcomes.

Conclusion:

In conclusion, N-(2,5-difluorophenyl)nicotinamide (N-(2,5-difluorophenyl)nicotinamide) is a promising radiotracer for imaging prostate cancer. Its high sensitivity and specificity for detecting PSMA expression in prostate cancer cells make it a valuable tool for improving the accuracy of prostate cancer diagnosis and staging. While there are limitations to its use in lab experiments, there are also several future directions for research on N-(2,5-difluorophenyl)nicotinamide, including the development of new PSMA-targeted radiotracers and the use of N-(2,5-difluorophenyl)nicotinamide PET/CT imaging for monitoring treatment response and disease progression. Further research is needed to fully understand the clinical utility of N-(2,5-difluorophenyl)nicotinamide and its potential impact on patient outcomes.

Synthesemethoden

N-(2,5-difluorophenyl)nicotinamide is synthesized by a multistep process that involves the reaction of 2,5-difluorobenzoyl chloride with 3-aminopyridine to form N-(2,5-difluorophenyl)pyridin-3-amine. This compound is then reacted with nicotinic acid to form N-(2,5-difluorophenyl)nicotinamide.

Wissenschaftliche Forschungsanwendungen

N-(2,5-difluorophenyl)nicotinamide has been used in preclinical and clinical studies as a radiotracer for imaging prostate cancer. It has shown high sensitivity and specificity for detecting prostate cancer lesions, even in patients with low PSA levels. N-(2,5-difluorophenyl)nicotinamide PET/CT imaging has the potential to improve the accuracy of prostate cancer diagnosis and staging, as well as guide treatment decisions.

Eigenschaften

Produktname |

N-(2,5-difluorophenyl)nicotinamide |

|---|---|

Molekularformel |

C12H8F2N2O |

Molekulargewicht |

234.2 g/mol |

IUPAC-Name |

N-(2,5-difluorophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H8F2N2O/c13-9-3-4-10(14)11(6-9)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17) |

InChI-Schlüssel |

ZXUXIULIEGKAEJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)F)F |

Kanonische SMILES |

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-fluorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B270583.png)

![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)

![2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)](/img/structure/B270587.png)

![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)

![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)

![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)

![6-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B270593.png)

![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)

![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)

![2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone](/img/structure/B270598.png)

![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)

![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)